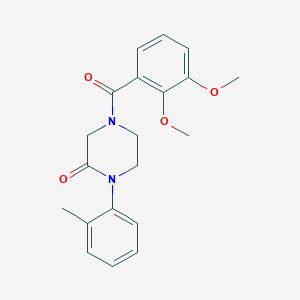
4-(2,3-dimethoxybenzoyl)-1-(2-methylphenyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including structures related to "4-(2,3-dimethoxybenzoyl)-1-(2-methylphenyl)-2-piperazinone," involves multiple steps, including condensation reactions, cyclization, and substitution reactions. These processes are guided by principles such as electrophilic substitution and nucleophilic addition. An example within this context includes the synthesis of 3,4-dimethoxybenzoyl-piperazine derivatives and other related compounds through methodologies confirmed by IR, MS, H-NMR, and elemental analysis (Xu et al., 1995).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed through X-ray diffraction studies. For instance, compounds have been crystallized in specific crystal systems, and their molecular conformations have been analyzed. The detailed structural analysis helps in understanding the spatial arrangement and the interaction within the molecule, which is crucial for predicting its reactivity and interaction with biological targets (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, including oxidative aminocarbonylation and intramolecular cyclization. These reactions facilitate the formation of complex structures and are significant for the modification and enhancement of pharmacological properties. The reactivity of such compounds often depends on their functional groups and molecular framework (Gabriele et al., 2006).
Applications De Recherche Scientifique
Synthesis and Biological Activities
The compound and its derivatives have been synthesized for various applications, including antimicrobial activities and as potential therapeutic agents. For instance, the synthesis of novel 1,4-disubstituted piperazines has shown significant antimicrobial activities against resistant strains of bacteria, indicating the potential of 4-(2,3-dimethoxybenzoyl)-1-(2-methylphenyl)-2-piperazinone derivatives in combating drug-resistant infections (Shroff et al., 2022).
Antimicrobial and Anti-inflammatory Properties
Research into the antimicrobial and anti-inflammatory properties of derivatives of this compound reveals promising results. The synthesis of novel benzodifuranyl and triazine derivatives from visnaginone and khellinone as anti-inflammatory and analgesic agents indicates the potential of these compounds in medical research, with some showing high inhibitory activity on cyclooxygenase-2 selectivity and notable analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Application in Polymer Science
The compound's derivatives have also found applications in the synthesis of polymers. Studies on the synthesis of polyamides containing uracil and adenine, and the use of piperazine in solution polycondensation, reveal the versatility of this compound in creating polymers with potential applications in various industries, including biotechnology and materials science (Hattori & Kinoshita, 1979).
Propriétés
IUPAC Name |
4-(2,3-dimethoxybenzoyl)-1-(2-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14-7-4-5-9-16(14)22-12-11-21(13-18(22)23)20(24)15-8-6-10-17(25-2)19(15)26-3/h4-10H,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNFSOMKDICXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2=O)C(=O)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5549921.png)
![8-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5549935.png)
![N-cyclopentyl-3-({[1-(6-methylpyridin-3-yl)ethyl]amino}sulfonyl)benzamide](/img/structure/B5549943.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5549945.png)
![5-({[5-(4-fluorophenyl)-2-furyl]methyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5549951.png)
![5-(4-tert-butylphenyl)-4-[(3-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5549959.png)
![3-(5,7-dioxo-5,7-dihydro-6H-dibenzo[c,e]azepin-6-yl)propanoic acid](/img/structure/B5549971.png)

![N-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-5-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5549992.png)
![(4aS*,8aR*)-1-[2-(methylamino)ethyl]-6-(5,6,7,8-tetrahydroquinolin-3-ylcarbonyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5550004.png)
![N-{2-[(2-chlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5550009.png)
![4-(3-{[(4aR*,7aS*)-6,6-dioxidohexahydrothieno[3,4-b]pyrazin-1(2H)-yl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5550016.png)
![(1S*,5R*)-3-[(7-fluoro-2-methyl-4-quinolinyl)carbonyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5550017.png)